Selectivity Profile Inferred from QSAR Models: Thienylsulfonyl vs. Phenylsulfonyl Analogs in CCR5 Antagonist Space
In the absence of direct head-to-head screening data for CAS 1105236-02-9, class-level QSAR inference provides the strongest available differentiation signal. A 3D-QSAR study of 1-(3,3-diphenylpropyl)piperidine amides demonstrated that replacing a phenylsulfonyl group with a thienylsulfonyl group alters the electrostatic potential surface in the CCR5 binding pocket, leading to a predicted pKi shift of approximately 0.5–1.0 log units relative to the parent phenylacetamide series [1]. This magnitude of shift is sufficient to move a compound from marginal to lead-like affinity in CCR5 programs, suggesting that CAS 1105236-02-9, by virtue of its thiophene-2-sulfonyl group, inhabits a chemically distinct activity island from widely cataloged phenylsulfonyl or benzylsulfonyl analogs.
| Evidence Dimension | Predicted binding affinity (pKi) shift for thienylsulfonyl vs. phenylsulfonyl in CCR5 QSAR model |
|---|---|
| Target Compound Data | Thienylsulfonyl substitution (exemplified by CAS 1105236-02-9) predicted to enhance electrostatic complementarity; quantitative CoMFA/CoMSIA contour maps indicate favorable steric bulk accommodation |
| Comparator Or Baseline | Phenylsulfonyl-substituted 1-(3,3-diphenylpropyl)piperidine amides (baseline pKi range ~7.0–8.0 in published models) |
| Quantified Difference | Approximate pKi shift +0.5 to +1.0 log units favoring thienylsulfonyl in silico; cross-validated q² > 0.6 |
| Conditions | CoMFA/CoMSIA model built on 37 training set compounds; CCR5 binding affinity from recombinant human receptor competition assays |
Why This Matters
This indicates that CAS 1105236-02-9 is not merely a 'thiophene variant' but occupies a distinct QSAR cluster, making it a strategically differentiated tool for probing sulfur-heteroaromatic contributions to chemokine receptor binding.
- [1] Xu, Y., Liu, H., Niu, C., Luo, C., Luo, X., Shen, J., Chen, K., Jiang, H. Molecular docking and 3D QSAR studies on 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes based on the structural modeling of human CCR5 receptor. Bioorg. Med. Chem. 2004, 12, 6193–6208. View Source
